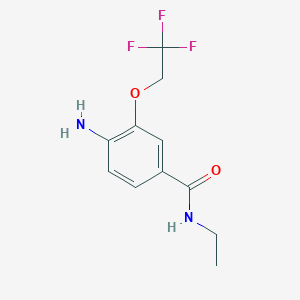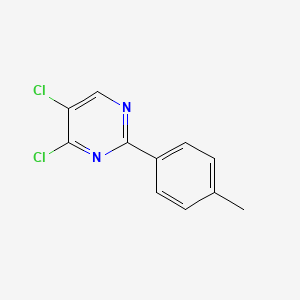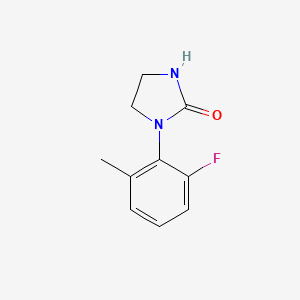
ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted phenyl ring and an ester functional group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. In this case, 4-chlorophenyl azide and ethyl propiolate are commonly used as starting materials.
Chlorination: The resulting triazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituents on the phenyl ring and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents such as potassium permanganate, resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.
Reduction: Lithium aluminum hydride in dry ether is employed for reduction reactions.
Oxidation: Potassium permanganate in aqueous solution is used for oxidation reactions.
Major Products Formed
Substitution: Various substituted triazole derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cytochrome P450, which are involved in the metabolism of various substrates.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound affects signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:
Ethyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the additional chloro substituent on the phenyl ring, resulting in different chemical properties.
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a bromo substituent instead of chloro, leading to variations in reactivity and biological activity.
Ethyl 5-chloro-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of chloro on the phenyl ring alters its chemical behavior and applications.
Propriétés
Numéro CAS |
30165-93-6 |
|---|---|
Formule moléculaire |
C11H9Cl2N3O2 |
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
ethyl 5-chloro-1-(4-chlorophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 |
Clé InChI |
KKPWEXBXZHTZFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)






![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)
![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)





